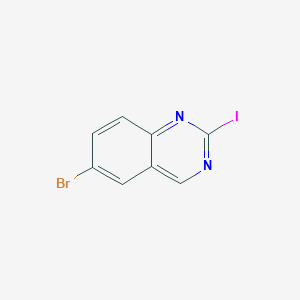

6-Bromo-2-iodoquinazoline

Descripción

Historical Context and Development

The development of this compound can be traced within the broader historical framework of quinazoline chemistry, which began with the first synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative. The evolution of quinazoline research gained significant momentum in 1903 when Siegmund Gabriel reported an alternative synthetic approach using ortho-nitrobenzylamine as the starting material. These foundational studies established the groundwork for subsequent investigations into substituted quinazoline derivatives.

The specific compound this compound, with Chemical Abstracts Service number 882670-93-1, represents a more recent advancement in this field. The compound's development reflects the growing understanding of how halogen substitution patterns can modulate the biological and chemical properties of heterocyclic scaffolds. Research into halogenated quinazolines gained particular prominence as scientists recognized their potential as scaffolds for drug development, particularly in the context of kinase inhibition and antimicrobial activity.

The systematic exploration of dihalogenated quinazolines emerged from the recognition that different halogen atoms at specific positions could create synergistic effects in terms of reactivity and selectivity. The combination of bromine at the 6-position and iodine at the 2-position in this particular compound was designed to exploit the distinct electronic properties of these halogens, with iodine providing enhanced reactivity for cross-coupling reactions while bromine offers stability and specific binding interactions.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the benzodiazine family. Quinazoline itself is classified as an aromatic heterocycle featuring a bicyclic structure composed of fused benzene and pyrimidine rings. This structural arrangement places quinazoline among the isomeric diazanaphthalenes, alongside cinnoline, quinoxaline, and phthalazine, each distinguished by the positioning of nitrogen atoms within the bicyclic framework.

The molecular formula C₈H₄BrIN₂ and molecular weight of 334.94 grams per mole position this compound among the heavier quinazoline derivatives. The presence of both bromine and iodine substituents significantly influences the compound's physicochemical properties, including its density of 2.259 grams per cubic centimeter and boiling point of 427.5 degrees Celsius at 760 millimeters of mercury. These properties reflect the substantial impact of halogen substitution on the fundamental characteristics of the quinazoline core structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄BrIN₂ | |

| Molecular Weight | 334.94 g/mol | |

| Density | 2.259 g/cm³ | |

| Boiling Point | 427.5°C at 760 mmHg | |

| Chemical Abstracts Service Number | 882670-93-1 |

The electronic structure of this compound is particularly noteworthy due to the differential electronegativity and size of the halogen substituents. The bromine atom at the 6-position and iodine atom at the 2-position create distinct electronic environments that influence both intramolecular electron distribution and intermolecular interactions. This positioning strategy allows for selective reactivity patterns that have proven valuable in synthetic organic chemistry applications.

Significance in Quinazoline Research

The significance of this compound in quinazoline research stems from its role as a versatile synthetic intermediate and its potential as a scaffold for bioactive compound development. The compound exemplifies the strategic use of halogen substitution to enhance both synthetic utility and biological activity within the quinazoline family. Research has demonstrated that over 200 biologically active quinazoline and quinoline alkaloids have been identified, highlighting the importance of this structural class in natural product chemistry and pharmaceutical development.

The dual halogenation pattern of this compound provides unique opportunities for selective cross-coupling reactions, a feature that has become increasingly important in modern synthetic chemistry. The differential reactivity of carbon-iodine and carbon-bromine bonds allows for sequential functionalization strategies, enabling the construction of complex molecular architectures from this relatively simple starting material. Research has shown that carbon-halogen bond strengths follow the trend carbon-iodine less than carbon-bromine less than carbon-chlorine less than carbon-fluorine, making selective reactions possible.

Contemporary research has focused extensively on quinazoline derivatives as potential therapeutic agents, particularly in the context of kinase inhibition. Studies have shown that 6-bromo-2-pyridin-3-yl-4-substituted quinazolines exhibit significant activity as multi-tyrosine kinase inhibitors, with some compounds demonstrating remarkable inhibitory effects against epidermal growth factor receptor and human epidermal growth factor receptor 2. These findings underscore the therapeutic potential of strategically substituted quinazoline scaffolds and position this compound as a valuable synthetic precursor for such applications.

Current Research Landscape

The current research landscape surrounding this compound is characterized by diverse applications spanning synthetic methodology development, pharmaceutical research, and materials science. Recent investigations have focused on exploiting the compound's unique halogenation pattern for advanced synthetic transformations, particularly in the context of palladium-catalyzed cross-coupling reactions. These studies have revealed that the selectivity of cross-coupling reactions with dihalogenated quinazolines can be precisely controlled through choice of reaction conditions and catalytic systems.

Contemporary synthetic research has demonstrated the utility of this compound as a key intermediate in the preparation of novel pharmaceutical candidates. The compound serves as a crucial building block in the synthesis of compounds designed for the treatment of various diseases, including autoimmune disorders, cancers, and thromboembolic conditions. This application reflects the broader trend toward using halogenated heterocycles as privileged scaffolds in drug discovery programs.

| Research Application | Focus Area | Potential Impact |

|---|---|---|

| Kinase Inhibitor Development | Cancer Therapeutics | High therapeutic potential |

| Cross-Coupling Methodology | Synthetic Chemistry | Enhanced synthetic efficiency |

| Antimicrobial Research | Infectious Disease Treatment | Broad spectrum activity |

| Materials Science | Advanced Materials | Novel electronic properties |

Flow chemistry represents another emerging area of research involving this compound and related compounds. Recent studies have investigated continuous flow synthesis protocols for the preparation of quinazoline intermediates, with particular emphasis on optimizing reaction parameters to achieve maximum yields while minimizing environmental impact. These investigations have led to the development of efficient synthetic routes that are suitable for industrial-scale production, addressing previous limitations associated with traditional batch synthesis methods.

The integration of computational chemistry approaches has also enhanced understanding of this compound's properties and reactivity patterns. Theoretical calculations have provided insights into bond dissociation energies and electronic structures, enabling more rational design of synthetic strategies and prediction of biological activities. These computational studies have complemented experimental investigations and have proven particularly valuable in understanding the selectivity patterns observed in cross-coupling reactions involving this compound.

Propiedades

IUPAC Name |

6-bromo-2-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJJMJFHBCJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582074 | |

| Record name | 6-Bromo-2-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-93-1 | |

| Record name | 6-Bromo-2-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization from Halogenated Aminobenzoic Acids

A common approach starts with halogenated 2-aminobenzoic acid derivatives, such as 5-iodo-2-aminobenzoic acid, which undergo cyclization to form quinazolin-4-one intermediates. For example:

- Step 1: 5-Iodo-2-aminobenzoic acid is dissolved in formamide and reacted with phosphorus oxychloride to yield 6-iodo-3H-quinazolin-4-one.

- Step 2: The quinazolin-4-one is then chlorinated using phosphorus oxychloride and triethylamine in toluene to produce 4-chloro-6-iodoquinazoline.

This intermediate is crucial for subsequent substitution reactions to introduce bromine at the 6-position or other modifications.

Bromination and Iodination Strategies

Selective bromination at the 6-position can be achieved by:

- Using brominating agents such as bromine or N-bromosuccinimide (NBS) on pre-iodinated quinazoline derivatives.

- Employing controlled reaction conditions (solvent, temperature) to avoid over-bromination or side reactions.

For instance, bromination of 4-iodoquinazoline with NBS in acetonitrile has been reported to yield 6-bromo-4-iodoquinazoline efficiently.

Sandmeyer Reaction and Cross-Coupling Approaches

An alternative synthetic route involves:

- Cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate in dimethylacetamide to form quinazoline intermediates.

- Followed by a Sandmeyer reaction to introduce iodine at the 2-position, yielding 6-bromo-2-iodoquinazoline.

- Subsequent functionalization via Suzuki-Miyaura cross-coupling reactions to diversify the quinazoline scaffold.

This method benefits from good yields (73-82%) and allows for further substitution at the 2- and 6-positions.

Continuous-Flow and Modern Synthetic Techniques

Recent advances include the use of continuous-flow chemistry for the synthesis of quinazoline derivatives, which offers:

- Enhanced control over reaction parameters (temperature, pressure, flow rate).

- Improved reproducibility and scalability.

- Reduced reaction times and improved safety profiles.

For example, continuous-flow SNAr reactions have been used to prepare 2-aminoquinazolines, which can be further halogenated to obtain desired derivatives.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Selectivity and Reactivity: The bond dissociation energies of C–I and C–Br bonds in quinazoline derivatives influence the selectivity of halogenation and cross-coupling reactions. The weaker Csp2–I bond (approx. 66.45 kcal/mol) compared to Csp2–Br or Csp2–Cl bonds allows selective functionalization at the iodine site.

Cross-Coupling Utility: this compound serves as a versatile intermediate for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 2- and 6-positions, which is critical for medicinal chemistry applications.

Environmental and Safety Considerations: The use of heterogeneous Pd catalysts and continuous-flow methods reduces waste and improves catalyst recovery, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

6-Bromo-2-iodoquinazoline serves as a bifunctional electrophilic substrate in palladium-mediated reactions. Key transformations include:

Suzuki-Miyaura Cross-Coupling

The C-I bond undergoes selective coupling with aryl/heteroaryl boronic acids due to its lower bond dissociation energy (~66.45 kcal/mol) compared to the C-Br bond.

- Conditions : PdCl₂(PPh₃)₂, Cs₂CO₃, THF, 60–80°C.

- Outcome : Yields 2-aryl-6-bromoquinazolines with retention of the C(6)-Br bond for subsequent functionalization .

Sonogashira Coupling

Alkynylation at C(2)-I occurs preferentially over C(6)-Br, enabling sequential reactions:

- Conditions : PdCl₂(PPh₃)₂, CuI, NEt₃, THF, room temperature.

- Example : Reaction with phenylacetylene forms 2-alkynyl-6-bromoquinazoline in 85% yield .

Buchwald-Hartwig Amination

The C(2)-I bond reacts with primary/secondary amines under Pd catalysis:

- Conditions : Pd(OAc)₂, Xantphos, KOtBu, dioxane, 100°C.

- Outcome : 2-Amino-6-bromoquinazolines are obtained with >90% regioselectivity .

Sequential Functionalization Pathways

The retained C(6)-Br bond allows further diversification:

Sequential Suzuki/Sonogashira Reactions

- Initial C(2)-I coupling with alkynes or arylboronic acids.

- Subsequent C(6)-Br coupling under modified conditions (e.g., elevated temperature or alternative catalysts).

- Key Example :

Halogen Exchange Reactions

The C(6)-Br bond can be converted to other halogens (e.g., Cl, F) via Finkelstein or Balz-Schiemann reactions for enhanced reactivity.

Nucleophilic Substitution Reactions

The electron-deficient quinazoline core facilitates nucleophilic attacks:

Aromatic Nucleophilic Substitution

- At C(4) : In derivatives lacking substituents at C(4), amines or alkoxides displace halogens under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

- At C(6) : Bromine can be replaced by thiols or amines in polar aprotic solvents (e.g., DMSO, 100°C) .

Comparative Reactivity and Selectivity

The reactivity hierarchy for cross-coupling is C-I > C-Br due to:

- Lower bond dissociation energy (C-I: ~66 kcal/mol vs. C-Br: ~83 kcal/mol) .

- Enhanced Pd(0) oxidative addition kinetics at C-I .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 6-bromo-2-iodoquinazoline can be categorized into several key areas:

Anticancer Activity

Quinazoline derivatives are known for their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. Research has shown that compounds like this compound exhibit significant inhibitory effects on EGFR autophosphorylation, making them promising candidates for cancer therapy . Molecular docking studies indicate improved binding affinities compared to non-halogenated counterparts .

Antimicrobial Properties

Numerous studies have documented the antimicrobial efficacy of quinazoline derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. The introduction of halogen atoms has been linked to enhanced antifungal activity .

A specific study highlighted the synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones, which exhibited potent antibacterial and antifungal activities against human pathogenic microorganisms .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines have been explored extensively. Studies indicate that certain derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds derived from similar structures demonstrated higher anti-inflammatory activity compared to standard drugs like ibuprofen .

Case Study 1: Anticancer Efficacy

A study evaluated a series of halogenated quinazolines for their EGFR inhibitory activity. The findings suggested that this compound derivatives could serve as effective inhibitors, showing IC50 values in the nanomolar range against cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various quinazoline derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been studied for its potential to inhibit tyrosine kinases, which are involved in cell signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Halogenated quinazolines exhibit diverse reactivity and applications depending on the type, number, and position of halogens. Below is a comparative analysis of 6-Bromo-2-iodoquinazoline with structurally related derivatives.

Structural and Physical Properties

*Calculated based on molecular formula.

Reactivity and Functionalization

Halogen Reactivity :

- The iodine atom in this compound is more susceptible to nucleophilic substitution or metal-catalyzed coupling than bromine or chlorine due to its lower bond dissociation energy . This makes it superior for synthesizing complex aryl- or heteroaryl-quinazoline hybrids.

- In contrast, 6-Bromo-2,4-dichloroquinazoline () offers multiple reactive sites (Br and Cl), enabling sequential functionalization. Chlorine at the 4-position may undergo displacement reactions under milder conditions compared to bromine .

Actividad Biológica

6-Bromo-2-iodoquinazoline is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

his compound features a quinazoline ring with bromine and iodine substituents, which are crucial for its biological activities.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 13 |

The presence of halogen atoms at specific positions on the quinazoline ring enhances the interaction with microbial cell walls, contributing to its antibacterial efficacy. Studies suggest that modifications at positions 2 and 3 of the quinazoline scaffold are critical for improving antimicrobial activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Quinazolines are known to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study: Inhibition of EGFR

In a study evaluating various quinazoline derivatives, including this compound, it was found that this compound significantly inhibited EGFR autophosphorylation in vitro. The IC50 values for different cancer cell lines were reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

The anticancer mechanisms include blocking DNA repair pathways and promoting apoptosis in cancer cells . This dual action makes it a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

Research has indicated that quinazoline derivatives possess anti-inflammatory properties. Specifically, this compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production.

Table 3: Anti-inflammatory Activity Assessment

The results suggest that this compound could serve as a potential anti-inflammatory agent by modulating cytokine production in inflammatory pathways .

Q & A

What synthetic routes are most effective for preparing 6-Bromo-2-iodoquinazoline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves halogenation of quinazoline derivatives. Bromination and iodination steps may employ reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively. Optimization requires controlling temperature (e.g., 0–25°C for bromination ), solvent choice (e.g., DMF or THF for solubility), and catalyst selection (e.g., Lewis acids). Purity can be enhanced via column chromatography or recrystallization. Conflicting yields in literature may arise from variations in stoichiometry, reaction time, or purification methods. Researchers should systematically test parameters and validate purity via HPLC or NMR .

How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires synchrotron or high-resolution lab sources. For refinement, SHELX software (e.g., SHELXL) is widely used for small-molecule structures . Challenges include handling heavy atoms (Br, I), which may cause absorption errors. Multi-scan corrections and TWINABS for absorption are recommended. Discrepancies in bond angles/lengths across studies may stem from disorder modeling; iterative refinement and validation tools (e.g., PLATON) are critical .

What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- NMR : - and -NMR in deuterated DMSO or CDCl identify aromatic protons and halogen effects. -NMR splitting patterns distinguish substituent positions.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]).

- IR : Absorbance bands for C-Br (~550 cm) and C-I (~500 cm) validate halogen presence.

Contradictions in spectral data may arise from solvent interactions or impurities. Triangulate with X-ray data and repeat measurements under standardized conditions .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects can be simulated using PCM models. For Suzuki-Miyaura couplings, analyze activation energies for transmetalation steps. Experimental validation involves kinetic studies (e.g., varying palladium catalysts, bases). Discrepancies between computational and experimental yields may reflect steric effects unaccounted for in simulations .

What strategies mitigate degradation of this compound during storage and handling?

Methodological Answer:

Degradation is minimized by:

- Storage : Inert atmosphere (argon) at 2–8°C, protected from light (amber vials) .

- Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis.

- Stability Testing : Monitor via periodic HPLC to detect decomposition products (e.g., dehalogenation). Contradictory shelf-life reports may stem from varying humidity or oxygen exposure; replicate conditions in stability studies .

How can researchers design experiments to explore the biological activity of this compound as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC values. Include positive controls (e.g., staurosporine) and validate selectivity via kinase profiling panels.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogens) to correlate substituent effects with potency.

- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify binding modes. Resolve conflicting activity data by controlling assay conditions (e.g., ATP concentration, pH) .

What methodologies resolve contradictions in reported solubility profiles of this compound across solvents?

Methodological Answer:

Systematic solubility testing using the shake-flask method:

Saturate solvents (e.g., DMSO, ethanol, THF) with the compound.

Filter and quantify supernatant via UV-Vis (λ~280 nm for quinazoline).

Validate with DSC to detect polymorphic forms affecting solubility.

Discrepancies may arise from particle size (use micronized powder) or temperature variations. Report Hansen solubility parameters to guide solvent selection .

How should researchers approach the scale-up synthesis of this compound while maintaining reproducibility?

Methodological Answer:

- Process Chemistry : Transition from batch to flow chemistry for exothermic halogenation steps. Monitor in-line via FTIR or Raman spectroscopy.

- Quality Control : Implement PAT (Process Analytical Technology) for real-time purity checks.

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stirring rate). Address batch-to-batch variability by standardizing reagents (e.g., CAS-certified suppliers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.